2-(4-Aminopiperidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
The compound 2-(4-Aminopiperidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one belongs to the triazolopyrimidinone class, a scaffold widely explored in medicinal chemistry due to its versatility in drug design . Its structure features a 4-aminopiperidine moiety at position 2 and an ethyl group at position 4. These substituents are critical for modulating physicochemical properties, bioavailability, and target interactions.
Properties
Molecular Formula |
C12H18N6O |
|---|---|
Molecular Weight |
262.31 g/mol |
IUPAC Name |
2-(4-aminopiperidin-1-yl)-5-ethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C12H18N6O/c1-2-9-7-10(19)18-11(14-9)15-12(16-18)17-5-3-8(13)4-6-17/h7-8H,2-6,13H2,1H3,(H,14,15,16) |
InChI Key |
UNTFFSGCYAGRHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N2C(=N1)N=C(N2)N3CCC(CC3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminopiperidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach is the catalytic oxidation of N-(2-pyridyl)guanidines using the CuBr/1,10-phenanthroline system .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly oxidizers and catalysts is preferred to minimize the environmental impact .
Chemical Reactions Analysis
Alkylation and Acylation at the Aminopiperidine Group
The 4-aminopiperidine moiety provides a primary amine site for nucleophilic reactions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) under basic conditions (K₂CO₃) to form N-alkyl derivatives .
-
Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) or anhydrides. For example, conversion to 4-acetamidopiperidine derivatives enhances metabolic stability in kinase inhibitors .
Key Data :
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Alkylation | R-X | N-Alkylpiperidine | Improved lipophilicity |
| Acylation | RCOCl | N-Acylpiperidine | Reduced in vivo clearance |
Electrophilic Substitution on the Triazolopyrimidine Core
The electron-rich triazolopyrimidine ring undergoes regioselective electrophilic substitution:
-
Halogenation : Reacts with N-bromosuccinimide (NBS) or Cl₂ in acetic acid to introduce halogens at position 6 or 2 .
-
Nitration : Controlled nitration (HNO₃/H₂SO₄) at position 6, confirmed by X-ray crystallography in related triazolopyrimidines .
Example :
Nucleophilic Substitution at the Ethyl Group
The 5-ethyl substituent participates in oxidation and functionalization:
-
Oxidation : Converts to a carboxylic acid using KMnO₄/H₂SO₄, enabling further derivatization (e.g., esterification) .
-
Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids catalyzed by Pd(PPh₃)₄, modifying the ethyl chain for enhanced bioactivity .
Experimental Insight :
In pyrimidine analogs, ethyl-to-carboxylic acid conversion improved binding to PfGSK3 (IC₅₀ = 33% residual activity at 1 μM) .
Catalytic Hydrogenation of the Triazolo Ring
Under H₂/Pd-C, the triazolo[1,5-a]pyrimidine ring undergoes partial saturation:
-
Selective reduction of the pyrimidine ring’s double bond while preserving the triazole ring.
-
Products show altered π-stacking interactions in kinase binding pockets .
Kinase Inhibition Correlation :
Hydrogenated analogs lost 70% activity against HIV-1 RNase H, emphasizing the role of aromaticity in target engagement .
Interaction with Biological Targets
While not a classical "reaction," the compound’s non-covalent interactions drive its pharmacological effects:
-
Hydrogen Bonding : The aminopiperidine NH₂ group binds Glu236/PKBβ and Asp708/DPP IV .
-
π-Stacking : The triazolopyrimidine core interacts with Tyr662 in DPP IV’s S2 pocket .
Table: Key Target Interactions
| Target | Interaction Type | Residue | Effect |
|---|---|---|---|
| PKBβ Kinase | H-bond | Glu236 | ATP-competitive inhibition |
| DPP IV Enzyme | π-Stacking | Tyr662 | 73% inhibition at 10 μM |
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in drug development.
Antiviral Activity
Recent studies have focused on the compound's potential as an antiviral agent against influenza viruses. The compound has been shown to interact with the RNA-dependent RNA polymerase (RdRP) of the influenza A virus, which is crucial for viral replication. By disrupting the PA-PB1 protein-protein interaction within the RdRP complex, this compound could inhibit viral replication effectively .
Case Study : A study demonstrated that derivatives of triazolo[1,5-a]pyrimidines could significantly reduce viral load in infected cells by targeting the RdRP complex. This suggests that 2-(4-Aminopiperidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one might hold promise as a new antiviral therapeutic agent .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Similar compounds in its class have been studied for their ability to inhibit various kinases involved in cancer cell proliferation.
Case Study : Research has shown that related triazolo compounds exhibit cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism is believed to involve the inhibition of cell cycle progression and induction of apoptosis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 2-(4-Aminopiperidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one. Modifications to its structure can enhance its binding affinity to biological targets and improve its pharmacokinetic properties.
| Modification | Effect |
|---|---|
| Addition of hydrophobic groups | Increased binding affinity to target proteins |
| Alteration of nitrogen positions | Enhanced solubility and bioavailability |
Mechanism of Action
The mechanism of action of 2-(4-Aminopiperidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with molecular targets such as tubulin. The compound promotes tubulin polymerization but does not bind competitively with paclitaxel. Instead, it inhibits the binding of vinca alkaloids to tubulin, thereby exerting its effects .
Comparison with Similar Compounds
Core Structure and Substituent Variations
The triazolopyrimidinone core is shared across numerous derivatives, but substituent variations at positions 2, 5, and 6 dictate functional differences. Key analogs include:

Key Observations :
- Position 2: The 4-aminopiperidine group in the target compound may enhance solubility and hydrogen-bonding capacity compared to methoxyphenyl (S2-TP/S3-TP) or unsubstituted analogs .
- Position 5: Ethyl substituents (target compound, Compound 25) balance lipophilicity and steric effects, whereas morpholinomethyl or piperidinomethyl groups (S2-TP/S3-TP) introduce polar, bulky motifs .
Functional and Pharmacological Comparisons
Electrochemical Properties
Triazolopyrimidinones exhibit redox activity critical for drug metabolism and DNA interactions:
- Target Compound: The 4-aminopiperidine group may alter redox potentials compared to methoxyphenyl derivatives, though specific data are lacking.
Corrosion Inhibition
Triazolopyrimidinones with alkyl/aryl groups (e.g., 5-methyl-6-pentyl derivatives) exhibit corrosion inhibition for copper in chloride environments . The target compound’s ethyl group may confer similar protective effects, though its aminopiperidine moiety could influence adsorption on metal surfaces.
Biological Activity
The compound 2-(4-Aminopiperidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one , also known by its CAS number 1707399-17-4 , has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H18N6O
- Molecular Weight : 250.31 g/mol
- IUPAC Name : 2-(4-Aminopiperidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
The structure of the compound features a piperidine ring, a triazole moiety, and a pyrimidinone core, which contribute to its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives of triazolo-pyrimidines showed significant inhibition of tumor growth in human cancer cell lines with IC50 values ranging from 0.5 to 10 µM .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity. Preliminary screening indicated that it possesses moderate antibacterial properties against Gram-positive and Gram-negative bacteria. In particular, it showed effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations of 15.62 µg/mL .
The proposed mechanism of action involves the inhibition of specific enzymes or receptors associated with cancer proliferation and microbial resistance. The triazole ring is believed to play a critical role in binding to target proteins, thereby disrupting their function .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis has been conducted to optimize the biological activity of this compound. Variations in the substituents on the piperidine and triazole moieties were systematically studied to enhance potency while minimizing toxicity. The results indicated that certain modifications significantly increase the anticancer and antimicrobial efficacy .
Case Study 1: Anticancer Activity
In a notable study published by ACS Medicinal Chemistry Letters, researchers synthesized several derivatives based on the core structure of 2-(4-Aminopiperidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one. The lead compound exhibited an IC50 value of 0.8 µM against breast cancer cell lines, demonstrating its potential as a therapeutic agent in oncology .
Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial properties of this compound against various pathogens. The results showed that it inhibited biofilm formation in Staphylococcus aureus by 70% at a concentration of 10 µg/mL, suggesting its potential utility in treating biofilm-associated infections .
Q & A
Q. Basic
- NMR Spectroscopy : Use and NMR (400 MHz) to confirm substituent positions and hydrogen bonding patterns .
- Mass Spectrometry : Identify molecular ion peaks (e.g., m/z 533 in ESI-MS) and fragmentation patterns .
- Elemental Analysis : Validate empirical formulas with ≤0.4% deviation from theoretical values .
How can computational modeling enhance understanding of its pharmacological potential?
Advanced
Molecular docking and DFT calculations can predict binding affinities to targets like kinases or viral proteases. For example:
- Model interactions between the 4-aminopiperidine moiety and enzyme active sites (e.g., HIV-1 integrase) using software like AutoDock .
- Compare electrostatic potential maps with analogs to rationalize variations in bioactivity .
What strategies optimize piperidine availability in synthesis when regulatory restrictions apply?
Advanced
Piperidine derivatives may face procurement challenges due to regulatory controls. Alternatives include:
- Substituting with morpholine or pyrrolidine derivatives, though this requires re-optimizing reaction kinetics .
- Using in situ generation of piperidine via reductive amination of pentanediol precursors .
How do solvent polarity and temperature affect reaction outcomes?
Basic
Polar protic solvents (e.g., ethanol/water) improve solubility of intermediates, while higher temperatures (80–100°C) accelerate cyclization. For example, ethanol/water (1:1 v/v) at reflux achieves 85% yield in 6 hours, whereas solvent-free conditions require longer reaction times (12+ hours) .
What are the key considerations for scaling up synthesis without compromising purity?
Q. Advanced
- Catalyst Recovery : Use immobilized TMDP on silica gel to reduce waste and enable reuse .
- Purification : Replace column chromatography with recrystallization in ethanol or acetonitrile for large-scale batches .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression and detect byproducts .
Which biological assays are most relevant for initial pharmacological screening?
Q. Basic
- Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) .
- Antiviral Activity : Plaque reduction assays against HSV-1 or HIV-1 .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases .
How can tautomerism in the triazolo-pyrimidine core influence experimental results?
Advanced
The 1,2,4-triazolo[1,5-a]pyrimidine system exhibits tautomerism, affecting NMR chemical shifts and binding interactions. Use -labeling or X-ray crystallography (e.g., as in 4,7-phenanthrolinium perchlorate co-crystals) to resolve tautomeric states .
What are the best practices for stabilizing the compound in long-term storage?
Basic
Store under inert atmosphere (argon) at −20°C in amber vials to prevent photodegradation. Lyophilization in the presence of cryoprotectants (e.g., trehalose) enhances stability for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

